N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide
Overview
Description
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with an isobutyl group at the 5-position and a sulfonamide group at the 2-position, where the nitrogen atom is further substituted with a tert-butyl group. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of 5-isobutylthiophene followed by the introduction of the sulfonamide group. The reaction typically proceeds as follows:
Sulfonation: 5-isobutylthiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Amidation: The resulting 5-isobutylthiophene-2-sulfonyl chloride is then reacted with tert-butylamine to form this compound.
The reaction conditions for these steps generally involve maintaining low temperatures and using anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The thiophene ring and its substituents can also interact with various receptors and proteins, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-5-methylthiophene-2-sulfonamide: Similar structure but with a methyl group instead of an isobutyl group.
N-(tert-Butyl)-5-ethylthiophene-2-sulfonamide: Similar structure but with an ethyl group instead of an isobutyl group.
N-(tert-Butyl)-5-propylthiophene-2-sulfonamide: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWFYRLRHCXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467354 | |
Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146013-28-7 | |
Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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